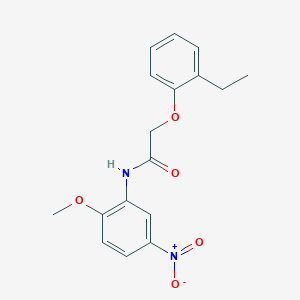
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its potential applications in various fields, including medicine and biology.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole is not fully understood. However, it is believed to exert its biological effects by binding to histidine residues in proteins and altering their function. It has also been shown to inhibit the activity of certain enzymes and interfere with cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole vary depending on the specific application and concentration used. In medicine, it has been shown to exhibit anti-inflammatory and antimicrobial effects by inhibiting the activity of certain enzymes and interfering with cellular signaling pathways. It has also been investigated for its potential anticancer properties by inducing apoptosis in cancer cells. In biology, it has been used as a probe to study the role of histidine residues in protein function and structure.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole in lab experiments include its high purity and stability, as well as its ability to selectively bind to histidine residues in proteins. However, its limitations include its potential toxicity at high concentrations and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole. In medicine, it could be further investigated for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In biology, it could be used as a tool to study the role of histidine residues in protein function and structure. Additionally, its potential as a fluorescent probe in cell imaging studies could be explored further. Overall, the continued research on 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole has the potential to lead to significant advancements in various fields of scientific research.
Synthesis Methods
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. In biology, it has been used as a probe to study the role of histidine residues in protein function and structure. Additionally, it has been explored for its potential use as a fluorescent probe in cell imaging studies.
properties
IUPAC Name |
2-(imidazol-1-ylmethyl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15-11-5-3-2-4-10(11)14-12(15)8-16-7-6-13-9-16/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIKCTBVFQVVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)

![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)
![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![5-ethyl-2,3-dimethyl-7-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5535026.png)
![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)
![3-isopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535094.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535099.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535102.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5535104.png)